(5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one
Description
The compound (5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with a ketone group at position 4 and a sulfanylidene (C=S) moiety at position 2. The Z-configuration of the benzylidene substituent at position 5 is critical for biological activity, as seen in structurally related analogs .
Properties
IUPAC Name |
(5Z)-2-sulfanylidene-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS2/c17-11-10(19-12(18)15-11)5-8-3-1-2-4-9(8)16-7-13-6-14-16/h1-7H,(H,15,17,18)/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJNBOHSZYEOKJ-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Sulfanylidene Reactivity
The exocyclic sulfanylidene group () participates in:
-
Nucleophilic substitutions : Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives.
-
Oxidation : Converts to sulfonyl () or sulfonic acid () groups using or under acidic conditions.
Triazole Ring Modifications
The 1,2,4-triazole moiety undergoes:
-
N-Alkylation/Arylation : Reacts with alkyl halides or aryl boronic acids via Buchwald-Hartwig coupling to introduce substituents at N1 or N4 positions .
-
Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic or bioactive properties .
Comparative Reactivity of Analogues
Reactivity trends are influenced by electronic effects from substituents:
Electron-withdrawing groups (e.g., -Br) deactivate the methylidene bridge toward electrophilic attacks, while electron-donating groups (e.g., -OCH₃) enhance reactivity .
Modern Synthetic Approaches
Recent advancements emphasize green chemistry :
-
Deep eutectic solvents (DES) : L-Proline-based DES improves condensation yields (85%) while reducing waste .
-
Ultrasound-assisted synthesis : Accelerates reaction times (10–15 min vs. 1–2 h) for thiazolidinone intermediates .
Stability and Degradation Pathways
The compound is sensitive to:
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazolidinones exhibit significant antibacterial activity. For instance, related compounds have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml . The compound's structure suggests potential modifications that could enhance its antimicrobial efficacy.
Antiviral Activity
Compounds similar to (5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one have been evaluated for antiviral properties. Specifically, studies have demonstrated that certain derivatives inhibit HIV infection by blocking critical viral processes such as cell-cell fusion and gp41 six-helix bundle formation . This positions the compound as a candidate for further development as an antiviral agent.
Anticancer Activity
The compound has shown promise in anticancer research. Various studies have highlighted its ability to inhibit tumor cell proliferation in vitro across multiple cancer cell lines including A549 (lung cancer), PC3 (prostate cancer), and HepG2 (liver cancer). The reported IC50 values for these activities range between 7.0 to 20.3 µM . Furthermore, it has been suggested that these compounds could inhibit angiogenesis and tumor progression .
Therapeutic Potential
Given its diverse biological activities, this compound holds significant therapeutic potential:
- Antimicrobial Agents : Its ability to combat bacterial infections suggests it could be developed into new antibiotics.
- Antiviral Drugs : The antiviral properties indicate a potential role in treating viral infections such as HIV.
- Cancer Therapies : Its anticancer effects make it a candidate for further exploration in oncology-focused drug development.
Mechanism of Action
The mechanism of action of (5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key metabolic enzymes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
- In contrast, thioxo (C=S) analogs (e.g., NSC 102202 ) show comparable activity but may differ in solubility due to reduced polarity.
- Position 5 Substituents : The 1,2,4-triazole moiety in the target compound introduces hydrogen-bonding capabilities, similar to methoxy or chloro groups in other derivatives. For example, 2,4-dichlorobenzylidene analogs exhibit potent antiproliferative activity (IC50: 3.5–7.8 μM) , suggesting that electron-withdrawing groups enhance cytotoxicity.
Biological Activity
The compound (5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one represents a novel addition to the thiazolidinone family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by recent research findings.
Chemical Structure
The structural formula of the compound is as follows:
This compound features a thiazolidinone core with various substituents that influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that compounds similar to (5Z)-2-sulfanylidene derivatives possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/ml .
- Antifungal Activity : Thiazolidinones have also been tested against various fungi, including Candida albicans, with promising results indicating their potential as antifungal agents .
Anticancer Activity
Thiazolidinone derivatives have demonstrated notable anticancer properties:
- Cell Line Studies : The compound was evaluated for its antiproliferative effects against several cancer cell lines. For example, a related compound showed IC50 values between 7.0 to 20.3 µM against human cancer cell lines like A549 and HepG2 .
- Mechanisms of Action : The anticancer activity is attributed to mechanisms such as cell cycle arrest and induction of apoptosis. Specific derivatives have been found to inhibit key proteins involved in cancer progression .
Antiviral Activity
Recent studies have explored the antiviral potential of thiazolidinones:
- Chikungunya Virus Inhibition : Some derivatives were synthesized and tested for their ability to inhibit the chikungunya virus. The results showed varying degrees of effectiveness against viral replication .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural components. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring enhances antimicrobial activity, while specific alkyl substitutions can improve anticancer efficacy .
Study 1: Antimicrobial Evaluation
In a study conducted by Zvarec et al., several thiazolidinone derivatives were screened for their antibacterial properties. The most potent compounds exhibited MIC values indicating strong activity against Staphylococcus species, suggesting potential for further development as antibiotic agents .
Study 2: Anticancer Mechanisms
A study examining the effects of thiazolidinones on cancer cell lines revealed that certain compounds induced G2/M phase cell cycle arrest in HT29 colon cancer cells. This effect was linked to the inhibition of cyclin-dependent kinases (CDKs), highlighting a promising therapeutic mechanism .
Q & A
Q. What are the standard synthetic routes for preparing this thiazolidinone derivative?
The compound is synthesized via a two-step process:
- Step 1: Condensation of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl in ethanol) to form a Schiff base intermediate.
- Step 2: Cyclization of the intermediate in the presence of chloroacetic acid or mercaptoacetic acid, facilitated by refluxing in a solvent like DMF/acetic acid . Key validation: Monitor reaction progress via TLC and characterize intermediates using NMR and IR spectroscopy.
Q. How is the structural identity confirmed post-synthesis?
A combination of spectroscopic and crystallographic methods is used:
- NMR (¹H/¹³C): Assign signals to confirm the Z-configuration of the benzylidene group and sulfur bonding .
- FT-IR: Identify thione (C=S) stretching at ~1200–1250 cm⁻¹ and triazole ring vibrations .
- Single-crystal X-ray diffraction (SCXRD): Resolve the stereochemistry and validate the (5Z) configuration using programs like SHELXL .
Q. What preliminary biological screening is recommended for this compound?
Similar thiazolidinone-triazole hybrids exhibit:
- Anticancer activity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to reference drugs like cisplatin .
- Antimicrobial potential: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion methods .
- Enzyme inhibition: Assess interactions with targets like α-glucosidase or tyrosine kinases using kinetic assays .
Advanced Research Questions
Q. How can computational methods enhance understanding of this compound’s reactivity?
- DFT calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and UV-Vis absorption spectra. Compare results with experimental data to validate electronic transitions .
- Molecular docking: Simulate binding interactions with proteins (e.g., EGFR kinase) using AutoDock Vina to identify key residues (e.g., hydrogen bonds with triazole groups) .
Q. How should crystallographic data discrepancies (e.g., R-factor conflicts) be addressed?
- Refinement strategies: Use SHELXL’s TWIN/BASF commands to model twinning or disorder. Validate hydrogen-bonding networks with Mercury’s "Patterns in Hydrogen Bonding" tool to ensure geometric consistency .
- Validation tools: Cross-check with checkCIF/PLATON to flag symmetry errors or missed solvent molecules .
Q. What experimental designs resolve contradictions in bioactivity data (e.g., in vitro vs. in vivo)?
- Solubility optimization: Use co-solvents (e.g., DMSO:PBS) or nanoformulations to improve bioavailability in animal models .
- Metabolic stability assays: Perform liver microsome studies to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Structure-activity relationship (SAR): Synthesize analogs with modified triazole or thione groups to isolate pharmacophoric motifs .
Methodological Tables
Table 1: Key spectroscopic markers for structural validation
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (triazole protons) | |
| FT-IR | 1250 cm⁻¹ (C=S stretch) | |
| UV-Vis | λ_max ~350 nm (π→π* transition) |
Table 2: Common crystallographic refinement issues and solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
